

FD-1080 Imaging in Deep-Tissue Microscopy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a novel small-molecule heptamethine cyanine dye with excitation and emission profiles in the second near-infrared (NIR-II) window.[1][2] This fluorophore is specifically designed for deep-tissue, high-resolution in vivo imaging.[1] Its excitation at 1064 nm and emission at approximately 1080 nm allows for greater tissue penetration and higher signal-to-background ratios compared to traditional NIR-I dyes.[3][4] The enhanced water solubility and stability of **FD-1080** make it a powerful tool for a variety of research and pre-clinical applications.[1]

Key Applications

FD-1080 is particularly well-suited for non-invasive, real-time visualization of deep-seated biological structures and processes. Key applications include:

- High-Resolution Vasculature Imaging: **FD-1080** enables detailed imaging of blood vessels through intact skin, tissue, and even the skull, making it ideal for studying vasculature in the brain, hindlimb, and abdomen.[4][5]
- Dynamic Physiological Monitoring: The dye can be used to quantify dynamic physiological processes, such as respiratory rate, by imaging the craniocaudal motion of the liver in both awake and anesthetized animals.[1][5]



 Pre-clinical In Vivo Imaging: Its properties make it a valuable tool in drug development for assessing tissue perfusion, vascular leakage, and the biodistribution of therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **FD-1080**, providing a clear comparison of its performance characteristics.

Parameter	Value	Conditions
Excitation Wavelength	1064 nm	In vivo imaging
Emission Wavelength	~1080 nm	In vivo imaging
Absorption Peak	~1046 nm	In solution
Quantum Yield	0.31%	In ethanol
5.94%	Encapsulated with Fetal Bovine Serum (FBS)	
Signal-to-Background Ratio (SBR)	4.32	Hindlimb vessel imaging under 1064 nm excitation
1.9 - 2.2	Hindlimb vessel imaging under shorter wavelengths	
Imaging Resolution (FWHM)	0.47 mm	Hindlimb vessel under 1064 nm excitation
0.65 mm	Sagittal sinus vessel under 1064 nm excitation	
1.43 mm	Sagittal sinus vessel under 808 nm excitation	_
Tissue Penetration Depth	> 5 mm	Phantom study under 1064 nm excitation

Experimental Protocols

Detailed methodologies for key experiments using **FD-1080** are provided below.



Protocol 1: In Vitro Cell Staining

This protocol outlines the steps for staining cells in suspension or adherent cultures with **FD-1080** for analysis by flow cytometry or fluorescence microscopy.

Materials:

- FD-1080
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS) (optional, for signal enhancement)
- Cell culture medium
- Trypsin (for adherent cells)
- Centrifuge
- Fluorescence microscope or flow cytometer

Procedure:

- Preparation of FD-1080 Stock Solution (10 mM): Dissolve FD-1080 in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store the stock solution at -20°C or -80°C in the dark.[5]
- Preparation of FD-1080 Working Solution (2-10 μM): Dilute the stock solution with warm PBS to the desired working concentration (typically between 2 and 10 μM). For enhanced fluorescence, FD-1080 can be encapsulated with FBS.[3][5] Filter the working solution through a 0.2 μm filter to sterilize.[5]
- Cell Preparation:
 - Suspension Cells: Centrifuge the cells to collect them, then wash twice with PBS for five minutes each time.[5]



- Adherent Cells: Discard the culture medium and detach the cells using trypsin. Centrifuge the detached cells, remove the supernatant, and wash twice with PBS for five minutes each time.[5]
- Staining: Add 1 mL of the **FD-1080** working solution to the prepared cells and incubate at room temperature for 10 to 30 minutes.[5]
- Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.[5] Wash the cells twice with PBS for five minutes each.[5]
- Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium and analyze using a flow cytometer or fluorescence microscope equipped for NIR-II imaging.[5]

Protocol 2: In Vivo Deep-Tissue Imaging in Mice

This protocol describes the procedure for intravenous administration of **FD-1080** for in vivo imaging of deep-tissue vasculature in mice.

Materials:

- FD-1080
- DMSO
- PBS
- Fetal Bovine Serum (FBS)
- Animal anesthesia (e.g., isoflurane)
- NIR-II imaging system with a 1064 nm laser and appropriate filters

Procedure:

 Preparation of FD-1080-FBS Complex: To enhance the quantum yield, FD-1080 is encapsulated with FBS.[3] Prepare an 80 μM working solution of FD-1080 in PBS containing FBS.[5]



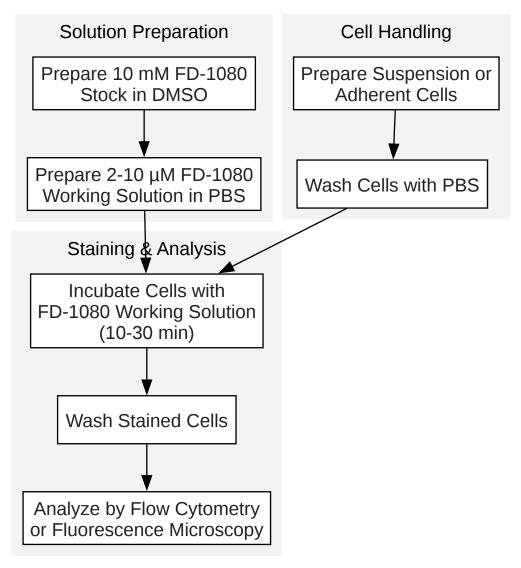
- Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols.
- Intravenous Injection: Administer 200 μ L of the 80 μ M **FD-1080** working solution via intravenous injection.[5]
- In Vivo Imaging: After 10-20 minutes, perform in vivo imaging using a NIR-II imaging system.
 [5] Utilize a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.

Visualizations

Experimental Workflow: In Vitro Cell Staining with FD-1080



Experimental Workflow: In Vitro Cell Staining with FD-1080



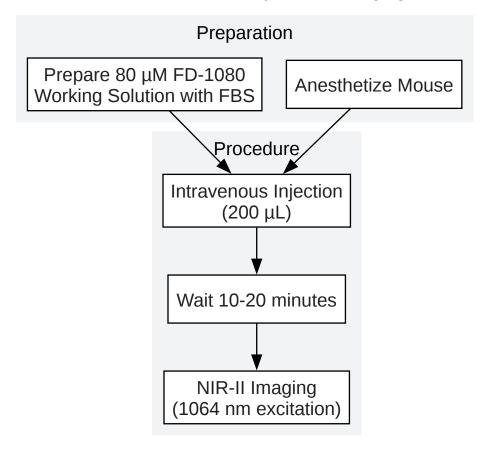
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Caption: Workflow for in vitro cell staining using **FD-1080**.

Experimental Workflow: In Vivo Deep-Tissue Imaging with FD-1080



Experimental Workflow: In Vivo Deep-Tissue Imaging with FD-1080

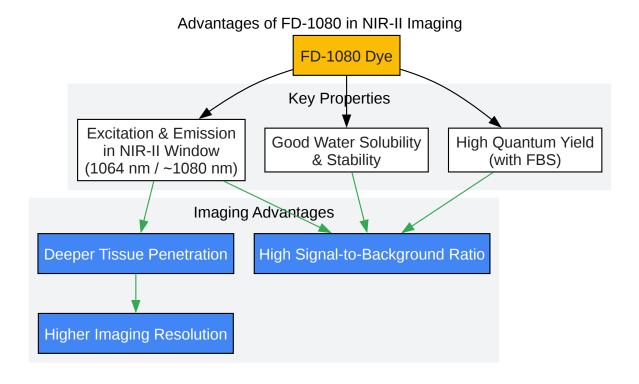


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Caption: Workflow for in vivo deep-tissue imaging using FD-1080 in a mouse model.

Logical Relationship: Advantages of FD-1080 in NIR-II Imaging





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Caption: Relationship between **FD-1080**'s properties and its imaging advantages.

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References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging PMC [pmc.ncbi.nlm.nih.gov]



- 3. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
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